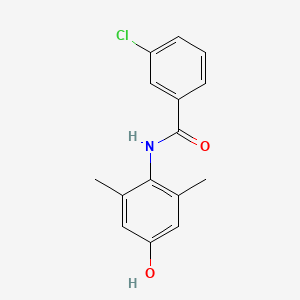
3,4-dimethylphenyl (2E)-3-(3-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethylphenyl (2E)-3-(3-nitrophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-dimethylphenyl 3-(3-nitrophenyl)acrylate is 297.10010796 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Controlled Nitroxide-Mediated Polymerization
Researchers have developed strategies for the controlled nitroxide-mediated polymerization of acrylates, demonstrating the synthesis of polymers with narrow molecular weight distributions. This approach is critical for creating materials with predictable and reproducible properties for various applications, including coatings and adhesives [Qing Xia, R. B. Grubbs, 2006].
Stereoselective Catalysis
Nickel complexes have been used to catalyze the stereoselective addition of silicon−boron bonds to dienes, yielding derivatives with potential applications in organic synthesis and material science. This catalytic process offers a route to synthesize complex molecules with defined stereochemistry [M. Suginome, T. Matsuda, T. Yoshimoto, Y. Ito*, 1999].
Photorefractive Polymer Composites
A study on bi-functional photorefractive host polymers highlights the synthesis of materials that combine nonlinear optical properties with charge transport capabilities. Such polymers are promising for applications in holographic data storage and optical information processing [Feng Wang, Zhijian Chen, Q. Gong, Yiwang Chen, Huiyin Chen, 1998].
High-Internal-Phase Emulsions (HIPEs)
Research into water-in-oil high-internal-phase emulsions using aryl acrylates has led to the creation of highly porous monolithic materials. These materials have potential uses in catalysis, separation technologies, and as supports for chemical synthesis due to their unique structure and reactive sites [P. Krajnc, Dejan Štefanec, Jane F. Brown, N. Cameron, 2005].
Aggregation-Induced Emission (AIE)
Acrylate monomers with AIE characteristics have been synthesized and polymerized to produce high molecular weight polymers. These AIE-active polymers form stable nanoparticles and are potential sensors for nitroaromatic explosives, demonstrating the importance of acrylate derivatives in developing new sensing materials [Hui Zhou, Jiesheng Li, Ming Hui Chua, Hong Yan, B. Tang, Jianwei Xu, 2014].
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl) (E)-3-(3-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-12-6-8-16(10-13(12)2)22-17(19)9-7-14-4-3-5-15(11-14)18(20)21/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPRHVBHYFFYAM-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580690.png)

![3-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5580703.png)
![N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5580741.png)
![1-[4-(1,3-BENZOXAZOL-2-YL)PIPERAZIN-1-YL]-2-PHENYLETHAN-1-ONE](/img/structure/B5580747.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5580749.png)
![8-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580760.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5580765.png)
![(3-{4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5580766.png)
![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-2-(2-thienyl)pyrimidin-4-ol](/img/structure/B5580769.png)
![N-[4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide](/img/structure/B5580774.png)

![(NE)-N-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B5580789.png)
![3-({1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5580797.png)
